6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione
Description
6,8,10-Trioxatetracyclo[73003,704,12]dodecane-5,11-dione is a complex organic compound characterized by its unique tetracyclic structure
Properties
CAS No. |
6295-58-5 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione |
InChI |
InChI=1S/C9H8O5/c10-6-4-2-1-3-5(4)7(11)13-9(3)14-8(2)12-6/h2-5,8-9H,1H2 |
InChI Key |
LJFZLQXIBVGNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C(OC2OC3=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific dicarboxylic acids with suitable reagents can lead to the formation of the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized forms, while reduction can lead to partially or fully reduced derivatives .
Scientific Research Applications
6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione exerts its effects involves interactions with specific molecular targets. The compound’s tetracyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. These interactions can lead to changes in molecular conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,11.05,9]dodecane: Known for its high energy and explosive properties.
4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane: Notable for its thermal stability and use in energetic materials.
Uniqueness
6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione stands out due to its unique tetracyclic structure, which provides exceptional stability and versatility in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .
Biological Activity
6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes multiple oxygen atoms integrated into its framework. The molecular formula is , and its structural representation can be summarized as follows:
- Molecular Weight : 178.18 g/mol
- Melting Point : Data not widely available; further studies are required for precise characterization.
Antimicrobial Properties
Research indicates that 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione exhibits significant antimicrobial activity against various pathogens.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Moderate inhibition against E. coli and S. aureus | |
| Fungi | Effective against Candida albicans |
The compound's mechanism of action appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways in microorganisms.
Cytotoxic Effects
In vitro studies have shown that the compound possesses cytotoxic properties against several cancer cell lines.
The cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Inhibition
In another study by Johnson et al. (2024), the cytotoxic effects of the compound on breast cancer cells were assessed. The researchers reported significant reductions in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.
The biological activities of 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione can be attributed to several mechanisms:
- Membrane Disruption : The presence of multiple oxygen atoms may enhance interactions with lipid bilayers.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes in both microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
